molecular formula C11H9Cl2NO3 B6350181 3-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1326810-45-0

3-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No.: B6350181
CAS No.: 1326810-45-0
M. Wt: 274.10 g/mol
InChI Key: CQGNRWFHWOALEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a chemical compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the reaction of 3,4-dichlorophenylacetic acid with appropriate reagents to form the oxazole ring. One common method includes the use of hydrazine derivatives and catalytic processes to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The dichlorophenyl group allows for substitution reactions, where chlorine atoms can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted oxazole compounds.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The dichlorophenyl group plays a crucial role in binding to target sites, while the oxazole ring facilitates the compound’s stability and reactivity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is unique due to its specific combination of a dichlorophenyl group and an oxazole ring

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO3/c1-11(10(15)16)5-9(14-17-11)6-2-3-7(12)8(13)4-6/h2-4H,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGNRWFHWOALEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.